molecular formula C16H15ClN4O B2823522 (E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-propan-2-ylprop-2-enamide CAS No. 1181484-46-7

(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-propan-2-ylprop-2-enamide

Cat. No. B2823522
CAS RN: 1181484-46-7
M. Wt: 314.77
InChI Key: ZCZUFLXDFIJESQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-propan-2-ylprop-2-enamide, commonly known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP is a pyrazole derivative that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs).

Scientific Research Applications

Polymeric Materials

One area of application involves the development of aromatic polyamides and polyimides containing pendent pyrazole rings, showcasing the utility of pyrazole-containing compounds in the creation of new materials. These polymers, characterized by their solubility in various organic solvents and thermal stability, have potential uses in high-performance applications due to their robust physical properties (Kim et al., 2016).

Antimicrobial Activity

Research on pyrazole derivatives has also demonstrated antimicrobial activity, indicating their potential as therapeutic agents. For instance, the synthesis of pyrazole-1-sulphonamides and related compounds has been explored for their moderate antimicrobial efficacy against various bacteria and fungi (Sharshira & Hamada, 2012). Such studies underscore the potential of pyrazole derivatives in pharmaceutical research, specifically in the development of new antimicrobial agents.

Anticancer and Antimicrobial Agents

Further research into pyrazole derivatives has led to the identification of compounds with anticancer and antimicrobial properties. A study by Katariya, Vennapu, and Shah (2021) highlighted the synthesis of novel biologically potent compounds incorporating oxazole, pyrazoline, and pyridine heterocycles, demonstrating significant anticancer activity against a panel of cancer cell lines, as well as notable antibacterial and antifungal activities. These findings indicate the potential of pyrazole derivatives in the development of new treatments for cancer and infectious diseases (Katariya, Vennapu, & Shah, 2021).

Molecular Docking and Drug Design

The use of pyrazole derivatives in drug design is further supported by molecular docking studies, which help in understanding the interaction of these compounds with biological targets. For example, the molecular interaction studies of cannabinoid receptor antagonists have provided insights into the design of compounds with specific therapeutic actions, illustrating the utility of pyrazole derivatives in rational drug design (Shim et al., 2002).

properties

IUPAC Name

(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-propan-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O/c1-11(2)20-16(22)13(8-18)7-12-9-19-21(10-12)15-5-3-14(17)4-6-15/h3-7,9-11H,1-2H3,(H,20,22)/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCZUFLXDFIJESQ-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=CC1=CN(N=C1)C2=CC=C(C=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC(=O)/C(=C/C1=CN(N=C1)C2=CC=C(C=C2)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.